molecular formula C16H16N2O3 B4582023 N-(2-phenoxyethyl)-N'-phenylethanediamide

N-(2-phenoxyethyl)-N'-phenylethanediamide

Cat. No. B4582023
M. Wt: 284.31 g/mol
InChI Key: BHMVRTPXEDJAFT-UHFFFAOYSA-N
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Description

N-(2-phenoxyethyl)-N'-phenylethanediamide, commonly known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in 1983 and has since been used for its cognitive-enhancing properties. Phenylpiracetam is known to improve memory, focus, and alertness, making it a popular choice among students and professionals alike.

Scientific Research Applications

Synthesis and Characterization

A study by Shaharyar et al. (2016) focuses on the synthesis and characterization of novel benzimidazole derivatives using phenoxyacetic acid and o-phenylenediamine, which are related to the chemical structure of N-(2-phenoxyethyl)-N'-phenylethanediamide. These compounds were analyzed for their anticonvulsant activities, highlighting the potential of such derivatives in pharmacological research Shaharyar et al., 2016.

Material Science Applications

Liu et al. (2013) explored the mechanical properties of cryogenic epoxy adhesives by synthesizing N-(3-phenoxy-2-hydroxypropyl)-1,3-benzenediamine, a compound similar to this compound. This study provides insights into the development of advanced adhesive materials for cryogenic applications, indicating the versatility of such chemical structures in material science Liu et al., 2013.

Environmental Chemistry and Catalysis

Research by Gautam et al. (2017) on the phenoxycarbonylation of aryl iodides using N-formylsaccharin showcases the environmental applications of compounds related to this compound. This study highlights the potential of such chemical structures in catalysis and environmental chemistry, aiming for greener and more sustainable chemical processes Gautam et al., 2017.

Photocatalytic Treatment of Wastewater

Natarajan et al. (2013) identified and degraded organic compounds, including 2-phenylethanol, from leather industry wastewater through photocatalytic methods. This research underscores the potential environmental cleanup applications involving similar chemical structures, demonstrating their utility in treating industrial effluents Natarajan et al., 2013.

Advanced Polymeric Materials

Qiu and Zhang (2005) investigated the synthesis and properties of organosoluble polyimides based on a dianhydride with a structure resembling this compound. Their research provides insights into the development of high-performance polymeric materials with enhanced solubility and thermal properties Qiu & Zhang, 2005.

properties

IUPAC Name

N-(2-phenoxyethyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-15(16(20)18-13-7-3-1-4-8-13)17-11-12-21-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMVRTPXEDJAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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